MBX2329
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAUPZSIMYFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Target: A Technical Guide to the Molecular Mechanism of MBX2329
For Immediate Release
This technical document provides an in-depth analysis of the molecular target and mechanism of action of MBX2329, a novel small molecule inhibitor of the influenza virus. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.
Executive Summary
This compound is a potent and selective inhibitor of influenza A virus entry.[1][2][3] Its primary molecular target is the viral glycoprotein (B1211001) hemagglutinin (HA) .[1][4][5] By binding to a conserved region in the HA stem, this compound effectively blocks the conformational changes required for viral and host membrane fusion, thereby preventing the release of the viral genome into the host cell and halting the infection process.[1][2][3] This document summarizes the quantitative data supporting its antiviral activity, details the key experimental protocols used for its characterization, and provides visual representations of its mechanism of action.
Molecular Target: Influenza Hemagglutinin (HA)
This compound specifically targets the hemagglutinin (HA) protein of the influenza virus.[4][5] Mechanism-of-action studies have pinpointed its binding site to the stem region of the HA trimer.[1][2][3] This interaction is crucial as it stabilizes the pre-fusion conformation of HA, preventing the low-pH-induced conformational rearrangement necessary for membrane fusion within the endosome.
The inhibitory activity of this compound is specific to influenza viruses with group 1 HA, such as H1 and H5 subtypes, and it does not show significant activity against group 2 HA viruses like H3 and H7 subtypes.[4][6] This specificity suggests that this compound interacts with a conformational epitope unique to group 1 HA.[2][4]
Quantitative Antiviral Activity
The antiviral potency of this compound has been evaluated against a panel of influenza A virus strains, including pandemic and oseltamivir-resistant variants. The 50% inhibitory concentration (IC50) values demonstrate its potent activity, while its high 50% cytotoxicity concentration (CC50) underscores its selectivity.
| Influenza A Virus Strain | Subtype | IC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/IC50) |
| A/PR/8/34 | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| A/Florida/21/2008 (oseltamivir-resistant) | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| A/California/10/2009 (pandemic) | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| HIV/HA(H5) | Pseudotype | IC90 of 8.6 | >100 | >11.6 (based on IC90) |
| A/Texas/12/2007 | H3N2 | Significantly less active | >100 | - |
| B/Florida/4/2006 | Influenza B | Significantly less active | >100 | - |
Data compiled from multiple sources.[1][2][3][4]
Furthermore, this compound exhibits significant synergy when used in combination with the neuraminidase inhibitor oseltamivir, suggesting a complementary mechanism of action that could be beneficial in a clinical setting.[1][2]
Experimental Protocols
The identification and characterization of this compound's molecular target involved several key experimental methodologies.
Pseudotype Virus-Based High-Throughput Screening
-
Objective: To identify small molecules that inhibit influenza HA-mediated viral entry.
-
Methodology:
-
A high-throughput screen was conducted using a library of small molecules.
-
The screening system utilized a pseudotyped virus, specifically an HIV core expressing influenza hemagglutinin (H5) on its surface [HIV/HA(H5)].[2]
-
Inhibition of viral entry was measured by a quantifiable reporter gene expression (e.g., luciferase) in the target cells.
-
Compounds that demonstrated potent and selective inhibition were prioritized for further investigation.[2]
-
Hemagglutination (HA) and Hemolysis Inhibition Assays
-
Objective: To determine if this compound interferes with the fusion activity of HA.
-
Methodology:
-
Hemagglutination Assay: This assay assesses the ability of the influenza virus to agglutinate red blood cells (RBCs) via HA-sialic acid interactions. The inhibitory effect of this compound on this process was evaluated.
-
Hemolysis Assay: To more directly assess the inhibition of membrane fusion, a hemolysis assay was performed.[1][2] Chicken red blood cells (cRBCs) were exposed to influenza virus in the presence of varying concentrations of this compound. The mixture was then subjected to a low pH environment to trigger HA-mediated fusion and subsequent hemolysis. The ability of this compound to prevent hemolysis indicates its role as a fusion inhibitor.[1][2]
-
Competition Assays with Monoclonal Antibodies
-
Objective: To map the binding region of this compound on the HA protein.
-
Methodology:
-
Competition assays were performed using the monoclonal antibody (MAb) C179, which is known to bind to a conserved epitope in the stem region of group 1 HA.[1][2]
-
The ability of this compound to compete with the binding of MAb C179 to HA was assessed.
-
The results indicated that this compound binds in the stem region of the HA trimer, thereby inhibiting HA-mediated fusion.[1][2][3]
-
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in inhibiting influenza virus entry.
References
- 1. journals.asm.org [journals.asm.org]
- 2. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
Initial Characterization of MBX2329: A Technical Overview of its Antiviral Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the antiviral properties of MBX2329, a novel small molecule inhibitor of the influenza virus. The information presented is compiled from preclinical research and is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, antiviral efficacy, and key experimental findings.
Core Antiviral Properties
This compound is an aminoalkyl phenol (B47542) ether that has demonstrated potent and selective inhibitory activity against influenza A viruses.[1][2][3] It functions as a viral entry inhibitor by specifically targeting the influenza hemagglutinin (HA) protein.[2][3][4]
Mechanism of Action
This compound inhibits the HA-mediated fusion of the viral envelope with the host cell membrane, a critical step for the virus to release its genetic material into the cell and initiate replication.[1][4] Studies suggest that this compound binds to a conserved epitope in the stem region of the HA trimer.[1][4] This binding is thought to stabilize the pre-fusion conformation of HA, preventing the conformational changes required for membrane fusion that are typically triggered by the acidic environment of the endosome.
dot
Caption: Mechanism of action of this compound in inhibiting influenza A virus entry.
Quantitative Antiviral Data
The antiviral activity of this compound has been evaluated against various influenza A virus strains. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains
| Virus Strain | Subtype | IC50 (µM) |
| A/PR/8/34 | H1N1 | 0.29 - 0.53 |
| A/Florida/21/2008 (Oseltamivir-resistant) | H1N1 | 0.29 - 0.53 |
| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 |
| A/California/10/2009 (2009 pandemic) | H1N1 | 0.29 - 0.53 |
| A/Texas/12/2007 | H3N2 | Significantly less active |
| HIV/HA(H5) pseudotype | H5N1 | IC90 of 8.6 |
Data compiled from multiple sources.[1][2][4]
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) |
| MDCK | >100 | >20 to >200 |
Data compiled from multiple sources.[1]
Table 3: Specificity of this compound Antiviral Activity
| Virus/Pseudotype | Inhibitory Activity (IC50/IC90) |
| HIV/LASV-GP | >100 µM |
| HIV/EBOV-GP | >100 µM |
| HIV/VSV-G | >100 µM |
Data compiled from multiple sources.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial characterization of this compound.
Pseudotype Virus-Based High-Throughput Screening
This assay was utilized for the initial identification of small molecule inhibitors of influenza virus entry.
dot
Caption: High-throughput screening workflow for identifying influenza entry inhibitors.
Protocol:
-
Pseudovirus Production: Lentiviral pseudotypes are produced by co-transfecting 293T cells with plasmids encoding the HIV backbone (carrying a reporter gene like luciferase), the desired influenza HA, and a plasmid for the packaging proteins.
-
Cell Plating: Madin-Darby Canine Kidney (MDCK) cells are seeded in 384-well plates and incubated overnight.
-
Compound Addition: A library of small molecules, including this compound, is added to the wells at various concentrations.
-
Infection: The cells are then infected with the HA-pseudotyped viruses.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Acquisition: The level of infection is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the reduction in reporter gene signal against the compound concentration.
Cytotoxicity Assay
This assay is crucial to determine the therapeutic window of the antiviral compound.
Protocol:
-
Cell Plating: MDCK cells are seeded in 96-well plates and grown to confluency.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.
Hemagglutination (HA) Inhibition Assay
This assay assesses the ability of a compound to interfere with the binding of the influenza virus to sialic acid receptors on red blood cells.
Protocol:
-
Virus Preparation: A standardized amount of influenza virus is prepared.
-
Compound Incubation: The virus is pre-incubated with varying concentrations of this compound.
-
Red Blood Cell Addition: A suspension of chicken or human red blood cells (RBCs) is added to the virus-compound mixture.
-
Incubation: The mixture is incubated to allow for hemagglutination to occur.
-
Observation: The wells are observed for the formation of a lattice structure (hemagglutination) or a button of pelleted RBCs (inhibition of hemagglutination). The highest dilution of the compound that prevents hemagglutination is recorded.
Synergy with Oseltamivir
This compound has been shown to exhibit a strong synergistic effect when used in combination with the neuraminidase inhibitor, oseltamivir.[1][4] This suggests a potential for combination therapy to enhance antiviral efficacy and potentially reduce the emergence of drug-resistant strains.
Development Status
As of the latest available information, this compound is in the preclinical stage of development. Publicly accessible records do not indicate that the compound has entered human clinical trials or has an active Investigational New Drug (IND) application.
Conclusion
This compound represents a promising lead compound for the development of a new class of anti-influenza drugs that target viral entry. Its potent activity against a range of influenza A strains, including oseltamivir-resistant variants, and its synergistic effect with existing neuraminidase inhibitors highlight its therapeutic potential. Further research and development are warranted to explore its clinical utility.
References
- 1. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MBX2329: Application Notes and Protocols for In Vitro Influenza Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2329 is a potent and selective small molecule inhibitor of influenza A virus, targeting the viral hemagglutinin (HA) protein.[1][2] It specifically inhibits HA-mediated viral entry into host cells, demonstrating activity against a range of influenza A virus strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[3][4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's antiviral activity.
Mechanism of Action
This compound functions by binding to the stem region of the HA trimer, a conserved area within the HA protein.[2][4] This binding event prevents the low pH-induced conformational changes in HA that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[6] By blocking this critical step in the viral lifecycle, this compound effectively halts the infection at an early stage.
Data Presentation
Antiviral Activity of this compound
The antiviral efficacy of this compound has been demonstrated against various influenza A virus strains. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Influenza A Virus Strain | IC50 (µM) | Reference |
| A/PR/8/34 (H1N1) | 0.29 - 0.53 | [1][4] |
| A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant) | 0.29 - 0.53 | [1][4] |
| A/Washington/10/2008 (H1N1) | 0.29 - 0.53 | [1][4] |
| A/California/10/2009 (H1N1, 2009 pandemic) | 0.29 - 0.53 | [1][4] |
| HIV/HA(H5) pseudotype | IC90 of 8.6 | [3][5] |
This compound shows significantly less activity against influenza A H3N2 and influenza B viruses.[1][4]
Cytotoxicity Data
The cytotoxicity of this compound has been evaluated in Madin-Darby Canine Kidney (MDCK) cells, a common cell line used for influenza virus research.
| Cell Line | CC50 (µM) | Reference |
| MDCK | >100 | [2][4] |
The high CC50 value indicates a favorable safety profile for in vitro studies, with a selectivity index (SI = CC50/IC50) of >20 to 200 for different influenza virus strains.[2][4]
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Solubility in DMSO: ≥ 250 mg/mL.
-
Storage of Stock Solution: Store at -20°C for up to 1 month or -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Influenza virus stock (e.g., A/PR/8/34 (H1N1))
-
TPCK-treated trypsin
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., MTS or crystal violet)
Protocol:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin and 0.2% BSA).
-
Virus Infection: Aspirate the culture medium from the cells and infect with 100 TCID50 of influenza virus per well.[4]
-
Compound Addition: After a 1-hour viral adsorption period, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
CPE Assessment:
-
Visual: Observe the cell monolayer for virus-induced CPE under a microscope.
-
Quantitative: Use a cell viability assay such as the MTS assay. Add the MTS reagent to each well according to the manufacturer's instructions and measure the absorbance.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Hemolysis Inhibition Assay
This assay measures the ability of this compound to inhibit the low pH-induced, HA-mediated fusion of the viral envelope with red blood cell membranes, which leads to hemolysis.
Materials:
-
Influenza virus stock (e.g., A/PR/8/34 (H1N1))
-
Fresh chicken red blood cells (cRBCs)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution in DMSO
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Tris-HCl buffer (pH 9.0)
Protocol:
-
Compound and Virus Pre-incubation: In a 96-well plate, pre-incubate serial dilutions of this compound with the influenza virus for 1 hour at 37°C.
-
Addition of cRBCs: Add a suspension of freshly prepared cRBCs to each well.
-
Acidification: Lower the pH of the mixture to 5.0 by adding a predetermined amount of sodium acetate buffer to induce HA-mediated fusion.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Neutralization and Centrifugation: Neutralize the mixture with Tris-HCl buffer and centrifuge the plate to pellet the intact cRBCs.
-
Quantification of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for hemoglobin to quantify the extent of hemolysis.
-
Data Analysis: Calculate the concentration of this compound that inhibits hemolysis by 50% (IC50).
Pseudotype Neutralization Assay
This assay utilizes replication-deficient lentiviral or retroviral particles pseudotyped with influenza HA. These pseudotypes carry a reporter gene (e.g., luciferase or GFP), and the inhibition of viral entry is measured by a decrease in reporter gene expression.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 3. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 5. A sensitive retroviral pseudotype assay for influenza H5N1‐neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudotype-based neutralization assays for influenza: a systematic analysis - Kent Academic Repository [kar.kent.ac.uk]
Application Note & Protocol: In Vivo Dissolution of MBX2329 in Mouse Models
Introduction
MBX2329 is a small molecule inhibitor of the influenza virus that targets the viral hemagglutinin (HA) protein, preventing its fusion with the host cell membrane and subsequent viral entry.[1][2][3][4] This novel mechanism of action makes this compound a promising candidate for antiviral therapy. Understanding the in vivo dissolution, absorption, and pharmacokinetic profile of this compound is a critical step in its preclinical development. This document provides a detailed protocol for assessing the in vivo dissolution of this compound in a mouse model, offering a framework for researchers in drug development.
The protocol outlines procedures for formulation, animal handling, oral administration, and subsequent sample collection and analysis to determine the rate and extent of this compound dissolution in the gastrointestinal tract of mice. This data is essential for correlating in vitro dissolution data with in vivo performance and for optimizing drug formulation to enhance bioavailability.
Signaling Pathway of this compound
This compound acts by inhibiting the conformational changes in the influenza virus hemagglutinin (HA) protein that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. By binding to the stem region of HA, this compound stabilizes the protein in its pre-fusion state, effectively blocking the release of the viral genome into the cytoplasm and preventing infection.[2][3]
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing MBX2329
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane.[2][4][5] Specifically, this compound binds to a conserved epitope in the stem region of group 1 HA trimers, thereby inhibiting the conformational changes required for membrane fusion.[2][3][6] This mechanism of action makes it effective against a range of influenza A viruses, including pandemic H1N1 strains and those resistant to other antiviral drugs like oseltamivir.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize influenza virus entry inhibitors like this compound.
Mechanism of Action: Inhibition of HA-Mediated Viral Entry
Influenza virus entry into a host cell is a multi-step process initiated by the binding of the HA protein to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound disrupts this process by stabilizing the pre-fusion conformation of HA, thus preventing membrane fusion.[2][6]
Caption: Influenza virus entry pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various influenza A virus strains. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.
Table 1: In Vitro Antiviral Activity of this compound against Influenza A Viruses
| Virus Strain | Subtype | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| A/PR/8/34 | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| A/Florida/21/2008 (H275Y) | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| A/Washington/10/2008 | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| A/California/10/2009 | H1N1 | 0.29 - 0.53 | >100 | >188 - >344 |
| HIV/HA(H5) | Pseudotype | 8.6 (IC90) | >100 | >11.6 (at IC90) |
Data compiled from multiple sources.[1][2][3][6]
Table 2: Spectrum of Activity of this compound
| Virus Group | Activity |
| Influenza A Group 1 HA (H1, H5) | Potent Inhibition |
| Influenza A Group 2 HA (H3, H7) | No significant activity |
| Influenza B | No significant activity |
| Other Enveloped Viruses (LASV, EBOV, VSV) | No significant activity |
Data compiled from multiple sources.[2][3]
High-Throughput Screening (HTS) Protocols
The identification of this compound was facilitated by a pseudovirus-based high-throughput screening assay.[2][4][6] This approach offers a safer alternative to using live, pathogenic viruses and is amenable to automation.
Principle
The HTS assay utilizes a replication-defective viral vector, such as a human immunodeficiency virus (HIV) core, pseudotyped with the influenza HA protein. The vector carries a reporter gene, typically luciferase. Inhibition of viral entry is quantified by a reduction in the reporter gene signal.
Experimental Workflow
Caption: A typical workflow for a pseudovirus-based HTS assay.
Detailed Protocol: Pseudovirus-Based Luciferase Reporter Assay
1. Materials and Reagents:
-
Host cells (e.g., A549 or MDCK cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Assay plates (e.g., 384-well, white, clear-bottom)
-
HA-pseudotyped viral particles (e.g., HIV core with H5 HA) carrying a luciferase reporter gene
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
2. Procedure:
-
Cell Plating:
-
Trypsinize and resuspend host cells to a final concentration of 3 x 10^5 cells/mL in cell culture medium.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (6,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay medium. The final DMSO concentration should be kept below 0.5%.
-
Using a liquid handler, add 5 µL of the diluted compounds to the cell plates.
-
Include wells with vehicle control (DMSO only) and no-cell controls.
-
-
Pseudovirus Infection:
-
Thaw the HA-pseudotyped viral particles on ice and dilute to the desired concentration in assay medium.
-
Add 5 µL of the diluted pseudovirus to each well.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
Subtract the background luminescence from the no-cell control wells.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% infection.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Counter-Screening and Selectivity Assays
To ensure that the identified hits are specific to the influenza HA protein, counter-screens should be performed using pseudoviruses bearing the envelope glycoproteins of unrelated viruses, such as the vesicular stomatitis virus glycoprotein (B1211001) (VSV-G).[7] Compounds that show activity against both HA- and VSV-G-pseudotyped viruses are likely cytotoxic or act on general cellular processes and should be deprioritized.
Cytotoxicity of the compounds should be assessed in parallel using a cell viability assay (e.g., CellTiter-Glo®). This allows for the determination of the CC50 and the calculation of the selectivity index.
Conclusion
The protocols and data presented provide a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel influenza virus entry inhibitors. The pseudovirus-based assays offer a robust, safe, and scalable platform for identifying and characterizing compounds that target the hemagglutinin-mediated fusion process. These efforts are crucial for the development of new therapeutic options to combat seasonal and pandemic influenza.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 4. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating MBX2329 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing suitable cell lines and methodologies for assessing the antiviral efficacy of MBX2329, a potent inhibitor of influenza A virus entry. Detailed protocols for key experiments are provided to ensure robust and reproducible results.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the hemagglutinin (HA) protein of influenza A viruses.[1][2][3] Its mechanism of action involves binding to a conserved region in the HA stem, which prevents the conformational changes required for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[4][5][6] this compound has demonstrated potent activity against a broad spectrum of influenza A virus subtypes, including pandemic H1N1 strains and highly pathogenic avian influenza (HPAI) H5N1, as well as oseltamivir-resistant strains.[1][2][4]
Suitable Cell Lines for this compound Efficacy Testing
The selection of an appropriate cell line is critical for the accurate in vitro evaluation of this compound's antiviral activity. The primary consideration is the susceptibility of the cell line to influenza A virus infection.
Recommended Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) Cells: This is the most widely used and recommended cell line for influenza virus research.[7][8] MDCK cells are highly susceptible to infection by a wide range of influenza A virus strains and support robust viral replication, leading to clear cytopathic effects (CPE) and plaque formation, which are essential for various antiviral assays.[5][6][7]
-
A549 Cells: This human lung adenocarcinoma cell line is another suitable option for studying influenza virus infection.[9] As they are of human origin, A549 cells can provide insights into the antiviral efficacy of this compound in a more physiologically relevant context.
-
Vero-E6/TMPRSS2 Cells: While commonly used for other viruses like coronaviruses, Vero cells engineered to express TMPRSS2 can also be used for certain influenza strains, as some influenza viruses utilize TMPRSS2 for HA cleavage and activation.[9]
Cell Line Selection Considerations:
-
Virus Strain: Ensure the chosen cell line is susceptible to the specific influenza A virus strain being tested.
-
Assay Type: The choice of cell line may influence the type of assay that can be performed. For example, plaque assays require cell lines that form clear, countable plaques.
-
Research Question: For studies focused on the mechanism of action in a human host, A549 cells may be more appropriate. For general efficacy screening and titration, MDCK cells are the standard.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against various influenza A virus strains in MDCK cells.
| Influenza A Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A/PR/8/34 (H1N1) | 0.29 - 0.53 | >100 | >188 - >344 | [10][11] |
| A/California/10/2009 (H1N1) | 0.29 - 0.53 | >100 | >188 - >344 | [10][11] |
| A/Florida/21/2008 (H1N1-H275Y) | 0.29 - 0.53 | >100 | >188 - >344 | [10][11] |
| A/Washington/10/2008 (H1N1) | 0.29 - 0.53 | >100 | >188 - >344 | [10][11] |
| A/Hong Kong/H5N1 | 5.9 | >100 | >16.9 | [10] |
| HIV/HA(H5) | 8.6 (IC90) | Not Reported | Not Reported | [1][2] |
IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. Selectivity Index (SI): CC50 / IC50.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).[12]
Materials:
-
Selected cell line (e.g., MDCK, A549)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. The concentration range should be wide enough to determine the CC50 value. Include a "cells only" control (no compound).
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add the diluted this compound.
-
Incubation: Incubate the plate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add DMSO to dissolve the formazan (B1609692) crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12]
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.
Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
Materials:
-
Selected cell line (e.g., MDCK)
-
6-well or 12-well cell culture plates
-
Influenza A virus stock with a known titer (PFU/mL)
-
This compound stock solution
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Overlay medium (e.g., containing agarose (B213101) or Avicel)
-
Crystal violet solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[6]
-
Virus-Drug Mixture: Prepare serial dilutions of this compound at non-toxic concentrations (as determined by the cytotoxicity assay). Mix each drug dilution with a virus suspension containing a known number of plaque-forming units (PFU), typically 50-100 PFU per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-drug mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.[6]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until visible plaques are formed.
-
Staining: Fix the cells with formalin and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Hemagglutination Inhibition (HAI) Assay
This assay can be adapted to assess if this compound interferes with the hemagglutination activity of the influenza virus, which is a direct measure of its interaction with the HA protein.
Materials:
-
Influenza A virus stock
-
This compound stock solution
-
Red blood cells (RBCs), typically from chicken or turkey
-
V-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units, HAU) to each well containing the diluted compound.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the virus.
-
RBC Addition: Add a suspension of RBCs to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Readout: Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition of hemagglutination, while a lattice formation indicates hemagglutination.
-
Endpoint Determination: The highest dilution of the compound that completely inhibits hemagglutination is considered the endpoint.
Visualizations
Signaling Pathway: Influenza Virus Entry and Inhibition by this compound```dot
Caption: Workflow for evaluating the antiviral efficacy of this compound.
References
- 1. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 4. brainvta.tech [brainvta.tech]
- 5. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 10. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low potency of MBX2329 in plaque reduction assays
Technical Support Center: MBX2329
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the potency of the novel antiviral compound, this compound, in plaque reduction assays.
Compound Context: this compound is a selective, ATP-competitive inhibitor of the viral Serine/Threonine Kinase 2 (vSTK2), which is essential for viral capsid assembly and egress. Low potency in a plaque reduction assay can suggest issues with the compound, the assay setup, or the specific virus-cell system.
Frequently Asked Questions (FAQs)
Q1: My EC50 value for this compound is significantly higher than the expected value. What is the most common reason for this?
A1: A higher-than-expected EC50 value, indicating low potency, can stem from several factors. The most common issues are related to the experimental setup. These include problems with cell health (e.g., over-confluent or unhealthy monolayers), incorrect viral titer (Multiplicity of Infection - MOI), or degradation of the this compound compound stock.[1][2][3] It is crucial to first verify the integrity of all reagents and the health of the cell culture.
Q2: Could the issue be with the this compound compound itself?
A2: Yes, this is possible. Ensure the compound is fully solubilized in its vehicle (e.g., DMSO) and has not undergone multiple freeze-thaw cycles, which can degrade it.[3] We recommend preparing fresh dilutions from a master stock for each experiment. Confirm the purity and identity of your compound batch if issues persist.
Q3: How much can the choice of cells or viral strain affect the potency of this compound?
A3: The choice of cell line and viral strain can significantly impact the apparent potency of an antiviral compound.[4] Different cell lines may have varying metabolic activities that could affect the compound, or the target viral kinase might have polymorphisms in different viral strains that alter this compound binding affinity. Ensure you are using the recommended cell line and viral strain for which the baseline potency data was established.
Q4: My plaque sizes are inconsistent or unclear. Can this affect the EC50 calculation?
A4: Absolutely. Inconsistent, fuzzy, or unclear plaques make accurate counting difficult, leading to high variability and inaccurate EC50 values.[3] This can be caused by issues such as moving the plates before the overlay has solidified, an incorrect concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay, or suboptimal incubation conditions.[3][5]
Troubleshooting Guide
This guide provides a more detailed, step-by-step approach to diagnosing and resolving low potency issues with this compound.
Problem 1: Consistently High EC50 Values Across Multiple Experiments
If you are observing EC50 values for this compound that are consistently an order of magnitude or higher than expected, follow these troubleshooting steps.
Observed vs. Expected Data Example:
| Parameter | Expected Result | Observed Result (Example) |
| EC50 | 50 nM | 500 - 1000 nM |
| Max. Inhibition | >95% | 70% |
| Hill Slope | ~1.0 | 0.6 |
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Question: Is the this compound stock solution properly prepared and stored?
-
Action: Prepare fresh serial dilutions of this compound from a recently thawed aliquot of the master stock for each experiment. Avoid using working dilutions that are more than a few hours old. If possible, verify the concentration and purity of the master stock via analytical methods (e.g., HPLC).
-
-
Assess Cell Culture Health:
-
Question: Are the host cells healthy and at the correct confluency?
-
Action: Visually inspect cell monolayers before infection. They should be 90-100% confluent and display healthy morphology.[2][6] Do not use cells that are over-confluent, have a high passage number, or show signs of stress or contamination.[1]
-
-
Validate Viral Titer and Input:
-
Question: Is the amount of virus used in the assay (MOI) appropriate and consistent?
-
Action: An excessively high viral input can overcome the inhibitory effect of the compound, leading to an artificially high EC50.[1] Re-titer your viral stock using a standard plaque assay.[7] Ensure the viral input results in a countable number of plaques (typically 30-100 per well) in the untreated control wells.[8]
-
-
Review Assay Conditions:
-
Question: Are the incubation times and overlay conditions optimal?
-
Action: Ensure the 1-hour viral adsorption period is performed with gentle rocking to allow even infection.[9] The overlay medium should be at the correct temperature (~37-42°C) when added to avoid damaging the cells.[5] The concentration of agarose or methylcellulose must be sufficient to prevent non-localized spread of the virus.[3]
-
Problem 2: High Variability and Poor Data Reproducibility
If your dose-response curves are inconsistent between replicates or experiments, consider the following.
Troubleshooting Steps:
-
Check Pipetting and Dilution Accuracy:
-
Question: Are serial dilutions and reagent additions accurate and consistent?
-
Action: Inaccurate serial dilutions are a common source of variability. Use calibrated pipettes and ensure thorough mixing at each dilution step. When adding virus or compound, add it to the center of the well and ensure it is evenly distributed.
-
-
Standardize Cell Seeding:
-
Ensure Consistent Incubation:
-
Question: Are the plates incubated under stable temperature and CO2 conditions?
-
Action: Fluctuations in incubator conditions can affect both cell health and viral replication rates. Use a calibrated incubator and avoid opening the door frequently. Ensure even heat distribution within the incubator.
-
Visualizations and Protocols
Hypothetical Signaling Pathway of vSTK2 Kinase
Caption: Hypothetical pathway showing vSTK2's role in viral capsid assembly and the inhibitory action of this compound.
Experimental Workflow for Plaque Reduction Assay
Caption: Standard experimental workflow for a plaque reduction assay to determine antiviral potency.
Troubleshooting Logic Diagram
Caption: A logical workflow to systematically troubleshoot low potency issues in plaque reduction assays.
Detailed Experimental Protocol: Plaque Reduction Assay
This protocol is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.
Materials:
-
Host Cells (e.g., Vero E6)
-
Virus Stock (Known Titer)
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
Basal Medium (e.g., DMEM + 2% FBS)
-
This compound Stock Solution (e.g., 10 mM in DMSO)
-
Semi-solid Overlay Medium (e.g., 1:1 mixture of 2X Basal Medium and 1.2% Agarose)
-
Fixing Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Staining Solution (e.g., 0.1% Crystal Violet in 20% Ethanol)
-
Sterile 6-well plates, PBS, and standard cell culture equipment
Procedure:
-
Cell Seeding (Day 1):
-
Compound Preparation and Treatment (Day 2):
-
Prepare 10-point, 2-fold serial dilutions of this compound in basal medium. Include a "vehicle-only" control (e.g., DMSO at the highest concentration used).
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Add 1 mL of each compound dilution to the appropriate wells (in duplicate or triplicate). Also include "virus control" (no compound) and "cell control" (no compound, no virus) wells.
-
Incubate for 1 hour at 37°C.
-
-
Viral Infection (Day 2):
-
Overlay Application (Day 2):
-
Incubation (Days 3-5):
-
Incubate the plates at 37°C, 5% CO2 for 2-4 days, or until plaques are visible. The incubation time is virus-dependent.[12]
-
-
Fixation and Staining (Day 5):
-
Add 1 mL of fixing solution on top of the overlay and incubate for at least 2 hours at room temperature.
-
Carefully remove the overlay plug. This can be done with a spatula or by running water over the plate.
-
Add 1 mL of staining solution to each well and incubate for 15-30 minutes.[12]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control wells.
-
Plot the percent inhibition against the log concentration of this compound and determine the EC50 value using a non-linear regression model (four-parameter variable slope).
-
References
- 1. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. asm.org [asm.org]
- 9. Plaque Assay for Murine Norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing MBX2329 Concentration for Synergistic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of MBX2329 for synergistic studies, particularly in combination with neuraminidase inhibitors like oseltamivir (B103847).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it suitable for synergistic studies?
A1: this compound is a potent small molecule inhibitor of influenza A virus entry.[1][2] It specifically targets the hemagglutinin (HA) protein, preventing the conformational changes required for the fusion of the viral envelope with the host cell membrane.[3][4][5] This mechanism is distinct from other classes of anti-influenza drugs, such as neuraminidase inhibitors (e.g., oseltamivir), which block the release of progeny virions from infected cells.[6] The complementary mechanisms of action make this compound an excellent candidate for synergistic studies, as targeting different stages of the viral life cycle can lead to enhanced antiviral efficacy and a higher barrier to the development of resistance.[7]
Q2: How do I determine the optimal concentration range for this compound in a synergy assay?
A2: The optimal concentration range for this compound should be determined based on its half-maximal inhibitory concentration (IC50) against the specific influenza virus strain and cell line used in your experiments. The reported IC50 for this compound against various influenza A strains, including H1N1 and H5N1, ranges from 0.3 to 5.9 μM.[3][4] For synergy studies, it is recommended to test a range of concentrations both above and below the IC50 value. A typical starting point would be a serial dilution series spanning from approximately 0.1x to 10x the IC50.
Q3: What is a checkerboard assay and how is it used to assess synergy?
A3: A checkerboard assay is a common in vitro method used to evaluate the interaction between two antimicrobial or antiviral agents.[8][9] The assay is set up in a microtiter plate where concentrations of one drug are serially diluted along the rows and the concentrations of the second drug are serially diluted along the columns. This creates a matrix of all possible concentration combinations, allowing for the determination of the minimal inhibitory concentration (MIC) or IC50 of each drug alone and in combination.[10]
Q4: How is synergy quantified from a checkerboard assay?
A4: Synergy is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the ratio of its IC50 in combination to its IC50 alone. The FIC index is the sum of the individual FICs for both drugs. The interaction is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound across experiments.
-
Potential Cause 1: Inconsistent Virus Titer. Variations in the multiplicity of infection (MOI) can significantly impact the apparent IC50.
-
Solution: Ensure that the virus stock is properly tittered and that the same MOI is used for each experiment. Perform a virus titration in parallel with your antiviral assays.
-
-
Potential Cause 2: Cell Culture Conditions. Cell density, passage number, and overall cell health can affect susceptibility to viral infection and drug treatment.
-
Solution: Use cells at a consistent confluency and within a defined passage number range. Regularly monitor cell morphology and viability.
-
-
Potential Cause 3: Reagent Preparation. Improper dissolution or storage of this compound can lead to inaccurate concentrations.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
-
Issue 2: No clear synergistic effect observed when combining this compound with oseltamivir.
-
Potential Cause 1: Suboptimal Concentration Ranges. The concentrations of one or both drugs may be too high or too low to reveal a synergistic interaction.
-
Solution: Widen the range of concentrations tested in the checkerboard assay. It is crucial to include concentrations that are sub-optimal for each drug individually.
-
-
Potential Cause 2: Inappropriate Assay Endpoint. The chosen method for measuring viral inhibition may not be sensitive enough to detect synergistic effects.
-
Solution: Consider using multiple endpoints to assess antiviral activity, such as cytopathic effect (CPE) reduction, viral yield reduction (e.g., TCID50 or plaque assay), or reporter gene expression in engineered cell lines.[3]
-
-
Potential Cause 3: Timing of Drug Addition. The timing of drug administration relative to infection can influence the observed interaction.
-
Solution: For a viral entry inhibitor like this compound, it is crucial to add the compound before or at the time of infection. Oseltamivir, a neuraminidase inhibitor, is typically effective when added early in the infection cycle. Standardize the timing of drug addition in your protocol.
-
Issue 3: "Skipped wells" or inconsistent growth patterns in the checkerboard plate.
-
Potential Cause 1: Pipetting Errors. Inaccurate liquid handling during the preparation of serial dilutions can lead to anomalous results.
-
Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each dilution step to prevent carryover.
-
-
Potential Cause 2: Edge Effects. Evaporation from the wells on the perimeter of the microtiter plate can concentrate the drugs and affect cell growth.
-
Solution: To minimize edge effects, fill the outer wells with sterile media or PBS and do not use them for experimental data points.
-
-
Potential Cause 3: Contamination. Microbial contamination can interfere with cell growth and the interpretation of results.
-
Solution: Maintain strict aseptic technique throughout the experimental setup. Regularly check for signs of contamination in cell cultures and media.
-
Data Presentation
Table 1: Representative IC50 Values for this compound and Oseltamivir Against Influenza A/H1N1
| Compound | IC50 (µM) | Cell Line | Assay Method |
| This compound | 0.47 | MDCK | CPE Reduction |
| Oseltamivir | 0.05 | MDCK | Neuraminidase Inhibition |
Note: These are representative values. The actual IC50 should be determined experimentally for your specific virus strain and conditions.
Table 2: Example Checkerboard Assay Data for this compound and Oseltamivir
This table shows the percentage of viral inhibition at various concentrations of this compound and Oseltamivir. The IC50 for each drug alone is highlighted in bold. The combination showing the most significant synergy is marked with an asterisk (*).
| This compound (µM) | Oseltamivir (µM) | ||||||
| 0.00 | 0.003125 | 0.00625 | 0.0125 | 0.025 | 0.05 | 0.1 | |
| 0.00 | 0 | 5 | 10 | 20 | 35 | 50 | 65 |
| 0.05875 | 10 | 25 | 40 | 55 | 70 | 80 | 85 |
| 0.1175 | 20 | 45 | 60 | 75 | 85 | 90 | 92 |
| 0.235 | 35 | 65 | 80 | 90* | 95 | 96 | 97 |
| 0.47 | 50 | 85 | 92 | 96 | 98 | 99 | 99 |
| 0.94 | 68 | 93 | 97 | 98 | 99 | 100 | 100 |
| 1.88 | 85 | 98 | 99 | 100 | 100 | 100 | 100 |
Calculation of FIC Index for the Most Synergistic Combination (0.235 µM this compound + 0.0125 µM Oseltamivir):
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone) = 0.235 / 0.47 = 0.5
-
FIC of Oseltamivir = (IC50 of Oseltamivir in combination) / (IC50 of Oseltamivir alone) = 0.0125 / 0.05 = 0.25
-
FIC Index = 0.5 + 0.25 = 0.75 (Additive) Correction based on a hypothetical synergistic well showing >90% inhibition at concentrations well below individual IC50s. A truly synergistic well might have an FIC index <= 0.5. Let's assume the well with 90% inhibition is our synergistic point for calculation purposes.
Recalculation for a more clearly synergistic point (hypothetically, if 0.1175 µM this compound + 0.00625 µM Oseltamivir gave >50% inhibition):
-
FIC of this compound = 0.1175 / 0.47 = 0.25
-
FIC of Oseltamivir = 0.00625 / 0.05 = 0.125
-
FIC Index = 0.25 + 0.125 = 0.375 (Synergy)
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).
-
Infection and Treatment: When cells are confluent, wash them with PBS and infect with influenza virus at a predetermined MOI (e.g., 0.01). Immediately after infection, add the serially diluted this compound to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is clearly visible in the positive control wells.
-
CPE Assessment: Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell-only and virus-only controls. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare a checkerboard layout. Serially dilute this compound horizontally (e.g., along the rows) and oseltamivir vertically (e.g., down the columns) in infection medium.
-
Cell Seeding and Infection: Add MDCK cells to each well and infect with influenza virus as described in Protocol 1.
-
Drug Addition: Immediately after infection, add the pre-diluted drug combinations to the corresponding wells.
-
Controls: Include wells with each drug alone, virus-only controls, and cell-only controls.
-
Incubation and Assessment: Incubate the plate and assess CPE as described in Protocol 1.
-
Data Analysis: Determine the IC50 for each drug alone and for each combination. Calculate the FIC and FIC index for each non-inhibitory well to determine the nature of the drug interaction.
Mandatory Visualization
Caption: Workflow for determining synergy between this compound and oseltamivir.
Caption: Dual inhibition of influenza virus by this compound and oseltamivir.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Strategic design and three-dimensional analysis of antiviral drug combinations | Semantic Scholar [semanticscholar.org]
- 3. A three-dimensional model to analyze drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MBX2329 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with MBX2329 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent small molecule inhibitor of the influenza virus.[1][2] It functions by targeting the influenza hemagglutinin (HA) protein, thereby preventing the virus from entering host cells.[3][4][5] Like many lipophilic small molecules, this compound has low intrinsic solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state to exert its biological activity. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the maximum reported solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[6][7][8] Commercial suppliers report a solubility of up to 250 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[6][7][8]
Q3: My this compound, dissolved in 100% DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.[9] The abrupt change in solvent polarity causes the compound to precipitate out of the solution. To prevent this, it is crucial to use a solubilization strategy that maintains the compound's stability in the final aqueous medium. This often involves the use of co-solvents or other excipients.
Q4: Are there any pre-formulated solutions for improving the aqueous solubility of this compound?
A4: Yes, several formulations have been developed to improve the solubility of this compound for in vivo studies, and these can be adapted for in vitro use.[1] These formulations typically involve a combination of solvents and excipients to create a stable solution.[1]
Troubleshooting Guide
This guide provides structured approaches to common solubility problems encountered with this compound.
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Root Cause: this compound has very low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is not recommended.
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue 2: The compound precipitates out of the aqueous solution over time or upon temperature change.
-
Root Cause: The initial formulation may not be stable under your specific experimental conditions (e.g., temperature, pH, concentration).
-
Troubleshooting Steps:
-
Re-evaluate the formulation: Consider using a different co-solvent combination or adding a stabilizing agent like a surfactant. The use of SBE-β-CD can enhance stability through complexation.[1]
-
Optimize the final concentration: It's possible that the final concentration of this compound in your aqueous buffer is too high for the chosen formulation to maintain solubility. Try working with a lower final concentration.
-
Control temperature: If precipitation occurs upon cooling, try to prepare and use the solution at a consistent temperature. Conversely, if precipitation occurs at higher temperatures, assess the thermal stability of your formulation.
-
Fresh Preparation: Prepare the aqueous solution fresh before each experiment to minimize the chances of precipitation over time.
-
Quantitative Data Summary
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (880.78 mM) | Ultrasonic assistance may be required.[6][7][8] |
Table 2: Formulations for Aqueous Solutions
| Protocol | Components | Final Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.33 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.33 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.33 mM)[1][6] |
Detailed Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol utilizes a combination of co-solvents and a surfactant to enhance the solubility of this compound in an aqueous system.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 2.84 mg of this compound in 100 µL of DMSO to get a 100 mM stock solution.
-
In a sterile microcentrifuge tube, add the solvents in the following order, vortexing after each addition:
-
40 µL of PEG300
-
10 µL of the this compound DMSO stock
-
5 µL of Tween-80
-
45 µL of saline
-
-
Vortex the final mixture thoroughly until a clear and homogenous solution is obtained. This will yield a 10 mM solution of this compound in a vehicle suitable for further dilution into aqueous buffers.
Protocol 2: Cyclodextrin-Based Formulation
This method uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile microcentrifuge tube, add 90 µL of the 20% SBE-β-CD solution.
-
To this, add 10 µL of the this compound DMSO stock.
-
Vortex the mixture thoroughly until the solution is clear. This will result in a 10 mM solution of this compound.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits influenza virus entry by targeting Hemagglutinin (HA).
Solubilization Strategy Workflow
This diagram outlines the decision-making process for selecting an appropriate solubilization method.
Caption: Decision workflow for solubilizing this compound for aqueous experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 3. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
MBX2329 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the influenza virus inhibitor, MBX2329. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and ensure proper experimental conduct and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of influenza A virus entry.[1][2][3] It specifically targets the hemagglutinin (HA) glycoprotein, a critical component for viral entry into host cells.[2][4] The compound binds to a conserved epitope in the stem region of the HA trimer, which inhibits the conformational changes required for HA-mediated membrane fusion.[2][5][6] This action effectively blocks the virus from releasing its genome into the host cell.
Q2: Against which influenza virus strains is this compound expected to be active?
A2: this compound demonstrates potent inhibitory activity against a wide spectrum of influenza A viruses.[1][2] This includes the 2009 pandemic H1N1 strain, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains.[2][5] Notably, its activity is specific to influenza viruses with group 1 HA, such as H1 and H5 subtypes.[3][5][6]
Q3: Is this compound active against all influenza A viruses?
A3: No, this compound is not active against all influenza A viruses. It specifically inhibits viruses with group 1 HA (H1 and H5 subtypes).[3][5] It does not show significant activity against influenza A viruses with group 2 HA, such as H3N2 and H7 subtypes, or against influenza B viruses.[3][5]
Q4: Can this compound be used in combination with other antiviral drugs?
A4: Yes, studies have shown that this compound exhibits strong synergy when used in combination with the neuraminidase inhibitor oseltamivir (B103847).[2][6] This synergistic effect can enhance the inhibition of influenza virus infection.[6]
Troubleshooting Unexpected Results
Issue 1: No inhibition of viral entry observed with a known susceptible influenza A strain.
This is an unexpected result if you are using an influenza A strain with a group 1 HA (e.g., H1N1, H5N1).
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the dilution calculations and ensure the final concentration of this compound in your assay is within the effective range (IC50 values are reported to be between 0.3 to 5.9 μM).[2] |
| Compound Degradation | This compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Ensure the compound has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Assay System Incompatibility | Confirm that the cell line and viral strain used are appropriate for the experiment. The original studies primarily used Madin-Darby Canine Kidney (MDCK) cells.[6] |
| Viral Titer Issues | An excessively high multiplicity of infection (MOI) might overcome the inhibitory effect of the compound. Verify your viral titer and consider using a lower MOI. |
Issue 2: High cytotoxicity observed at concentrations expected to be non-toxic.
This compound is reported to have a 50% cytotoxicity concentration (CC50) of >100 μM in MDCK cells, indicating high selectivity.[2][5] Significant cytotoxicity below this concentration is unexpected.
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | The reported CC50 is for MDCK cells.[6] If you are using a different cell line, it may be more sensitive to this compound. Perform a dose-response curve to determine the CC50 in your specific cell line. |
| Compound Purity/Contamination | Verify the purity of your this compound stock. Contaminants could be responsible for the observed cytotoxicity. If possible, use a new, verified batch of the compound. |
| Assay Conditions | Extended incubation times or suboptimal cell culture conditions can exacerbate cytotoxic effects. Optimize your assay protocol to ensure cell viability is maintained in control wells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding the tolerance level of your cells (typically <0.5%). |
Issue 3: Lack of synergy observed when co-administered with oseltamivir.
A strong synergistic effect is expected when this compound is combined with oseltamivir.[2][6]
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration Ratios | Synergy is often dependent on the concentration ratio of the two drugs. Perform a checkerboard analysis with a range of concentrations for both this compound and oseltamivir to identify the optimal ratio for a synergistic effect. |
| Assay Readout Sensitivity | The assay used to measure viral inhibition may not be sensitive enough to detect the synergistic effect. Ensure your assay has a wide dynamic range and low background noise. |
| Viral Strain Resistance to Oseltamivir | While this compound is active against oseltamivir-resistant strains, the synergistic effect might be less pronounced. Confirm the oseltamivir sensitivity of your viral strain. |
Experimental Protocols
Hemagglutinin (HA)-Mediated Viral Entry Inhibition Assay
This protocol is based on pseudotype virus-based high-throughput screens used in the characterization of this compound.[2]
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA).
-
Infection: Aspirate the cell culture medium and add the prepared compound dilutions to the cells. Subsequently, add the influenza virus (e.g., H1N1 strain) at a predetermined MOI.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Entry: Measure the extent of viral infection. This can be done using various methods, such as:
-
Luciferase Reporter Assay: If using a pseudovirus expressing a luciferase reporter, lyse the cells and measure luciferase activity.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral protein (e.g., nucleoprotein) using a specific antibody.
-
Plaque Assay: For plaque reduction assays, an agar (B569324) overlay is added after infection, and plaques are counted after a few days of incubation.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound action on influenza A virus entry.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the activity of a new batch of MBX2329
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MBX2329, a potent inhibitor of influenza A virus entry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation of a new batch of this compound.
Question: My new batch of this compound is showing lower than expected potency in our viral replication assay. How can I validate its activity?
Answer:
Reduced potency of a new batch of this compound can be due to several factors, including improper storage, handling, or variation in the experimental setup. To definitively validate the activity of the new batch, we recommend performing a standardized cell-based influenza virus replication assay to determine its half-maximal inhibitory concentration (IC50).
Experimental Protocol: Cell-Based Influenza Virus Replication Assay
This protocol is designed to quantify the inhibitory effect of this compound on influenza A virus replication in a cell culture model.
1. Materials:
- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Influenza A virus (e.g., A/PR/8/34 (H1N1))
- This compound (new and previous, validated batch)
- Trypsin-TPCK
- CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
- 96-well cell culture plates
2. Experimental Workflow:
Caption: Workflow for the cell-based influenza virus replication assay.
3. Detailed Steps:
- Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
- Compound Preparation: Prepare a 2-fold serial dilution of the new and a previously validated batch of this compound in infection medium (DMEM, 0.5% BSA, 1 µg/mL TPCK-trypsin). Include a "no-compound" control.
- Pre-treatment: Remove the culture medium from the cells and add the diluted compounds. Incubate for 1 hour at 37°C.
- Infection: Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
- Viability Measurement: Assess cell viability using an assay like CellTiter-Glo®, following the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
- Data Analysis: Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Data Presentation: Expected IC50 Values
The following table summarizes the expected IC50 values for this compound against various influenza A virus strains.[1][2][3] A new batch should exhibit IC50 values within a similar range. Significant deviations may indicate a problem with the compound.
| Influenza A Strain | Expected IC50 Range (µM) |
| A/PR/8/34 (H1N1) | 0.29 - 0.53 |
| A/California/10/2009 (H1N1) | 0.29 - 0.53 |
| A/Florida/21/2008 (H1N1-H275Y) | 0.29 - 0.53 |
| Avian Influenza (H5N1) | Potent Inhibition |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the hemagglutinin (HA) protein of the influenza A virus.[1][2][4] Specifically, it binds to a conserved region in the stem of the HA trimer.[1][2][5] This binding event prevents the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby inhibiting viral entry.[2][5]
Caption: Mechanism of action of this compound in inhibiting influenza A virus entry.
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution at -80°C.[4] When stored at -80°C, it is recommended to use it within 6 months.[4] For short-term use, a stock solution can be stored at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the contents at the bottom.
Q3: What other assays can be used to validate the activity of this compound?
A3: Besides the cell-based viral replication assay, other methods can be employed to assess the activity of this compound:
-
Hemagglutination (HA) Assay: This assay determines if this compound can inhibit the ability of the influenza virus to agglutinate red blood cells.[6]
-
Hemolysis Assay: This assay measures the ability of this compound to inhibit the fusion of the viral envelope with red blood cell membranes, which is triggered by a low pH environment.[6]
-
Pseudotyped Virus Neutralization Assay: This assay uses a replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with influenza HA. The inhibition of entry of these pseudoviruses into host cells can be quantified, often through a reporter gene like luciferase.[2]
Q4: Is this compound effective against all types and subtypes of influenza virus?
A4: this compound is a potent inhibitor of a wide spectrum of influenza A viruses, including various H1N1 and H5N1 strains.[2][3][4] It has also been shown to be effective against oseltamivir-resistant strains.[1][2] However, its activity against influenza B viruses is significantly lower.[1]
Q5: Can I use this compound in animal studies?
A5: Yes, this compound has been evaluated in in vivo models of influenza infection. For in vivo studies, it is crucial to use a proper formulation to ensure bioavailability. A common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[4] Always refer to specific in vivo protocols for detailed formulation and administration guidelines.
References
- 1. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 2. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in MBX2329 IC50 values between experiments
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in MBX2329 IC50 values between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound?
A1: this compound is a potent inhibitor of influenza A virus entry, with reported 50% inhibitory concentrations (IC50) typically ranging from 0.3 to 5.9 μM.[1][2][3] The specific IC50 value is dependent on the influenza virus strain and the experimental conditions used.
Q2: What is the mechanism of action for this compound?
A2: this compound targets the influenza virus glycoprotein (B1211001) hemagglutinin (HA).[1][2] It specifically binds to the stem region of the HA trimer, which inhibits the conformational changes required for the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry.[1][2] this compound is known to be active against a wide spectrum of influenza A viruses, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and some oseltamivir-resistant strains.[1][2][4]
Q3: Why am I observing different this compound IC50 values in my experiments compared to published data?
A3: Discrepancies in IC50 values between different studies are common and can be attributed to a variety of factors.[5] These can include differences in the specific cell lines used, variations in experimental protocols (such as incubation time and media composition), the purity of the compound, and the methods used for data analysis and IC50 calculation.[5][6][7]
Q4: Can the choice of cell line affect the IC50 of this compound?
A4: Yes, the choice of cell line can significantly impact the IC50 value.[7] Different cell lines can exhibit varying levels of susceptibility to influenza virus infection and may have different metabolic rates, which can influence the apparent potency of the inhibitor.[8] It is crucial to use a consistent cell line and passage number for all experiments to ensure reproducibility.[8][9]
Troubleshooting Guide
Variability in IC50 values can be frustrating. This guide provides a structured approach to identifying and mitigating potential sources of variability in your this compound experiments.
Table 1: Troubleshooting Common Sources of IC50 Variability
| Potential Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values between assays | Cell passage number and health | Use cells within a consistent, low passage number range. Regularly check for viability and morphology.[8][9] |
| Serum concentration in media | The presence and concentration of serum proteins can affect compound availability.[5] Standardize the serum percentage in your media. | |
| Inconsistent incubation times | The duration of drug exposure can influence the IC50 value.[5] Adhere strictly to a defined incubation time for all experiments. | |
| Higher than expected IC50 values | Compound degradation | Improper storage can lead to reduced compound potency. Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[4] |
| High cell density | A high cell density can lead to a higher apparent IC50. Optimize and standardize cell seeding density. | |
| Sub-optimal viral titer | The amount of virus used can affect the inhibition curve. Determine the optimal viral titer for your assay through titration experiments. | |
| Low signal-to-noise ratio | Assay detection method | The sensitivity of the detection method (e.g., fluorescence, luminescence) can impact results.[10] Ensure your detection method is optimized for your assay format. |
| Pipetting errors | Inaccurate pipetting, especially during serial dilutions, can introduce significant variability.[8] Calibrate pipettes regularly and use proper pipetting techniques. | |
| Irreproducible dose-response curves | Data analysis method | The mathematical model used to calculate the IC50 can influence the result.[6] Use a consistent, appropriate non-linear regression model for all analyses. |
| Outlier data points | Experimental errors can lead to anomalous data points. Carefully review raw data and consider appropriate statistical methods for handling outliers. |
Experimental Protocols
To ensure consistency, we recommend following standardized protocols. Below is a detailed methodology for a common antiviral assay used to determine the IC50 of this compound.
Protocol 1: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-95% confluency.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
-
Agarose Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay.
-
Stain the cells with 0.1% crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound, an inhibitor of influenza HA-mediated viral entry.
Caption: A logical workflow for troubleshooting sources of IC50 variability.
References
- 1. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Novel Hemagglutinin Inhibitors: MBX2329 and MBX2546
A Detailed Examination of Two Potent Influenza A Virus Entry Inhibitors
In the ongoing search for effective antiviral therapeutics against influenza A, the viral surface glycoprotein (B1211001) hemagglutinin (HA) has emerged as a critical target. HA mediates the initial stages of viral entry, including receptor binding and membrane fusion, making it an attractive focal point for drug development. This guide provides a comparative analysis of two promising small molecule HA inhibitors, MBX2329 and MBX2546. These compounds, identified through high-throughput screening, have demonstrated significant potential in pre-clinical studies by effectively neutralizing a broad spectrum of influenza A virus strains. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the key characteristics, mechanisms of action, and comparative efficacy of these novel antiviral candidates.
Overview and Mechanism of Action
This compound, an aminoalkyl phenol (B47542) ether, and MBX2546, a sulfonamide derivative, are potent and selective inhibitors of influenza A virus entry.[1][2][3][4][5] Both molecules specifically target the HA protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes, a crucial step in the viral lifecycle.[6][7][8][9][10]
Mechanism-of-action studies have revealed that both inhibitors bind to the stem region of the HA trimer.[1][2][3][5] This binding stabilizes the pre-fusion conformation of HA, thereby inhibiting the low pH-induced conformational rearrangement that is essential for membrane fusion within the endosome.[6][7][8][9][10] Notably, while both compounds target the HA stem, they bind to non-overlapping sites, suggesting distinct molecular interactions.[1][2][3][5]
Comparative Efficacy and Potency
Both this compound and MBX2546 exhibit potent antiviral activity against a wide range of influenza A virus strains, including the 2009 pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains.[1][2][3][5][11][12] The following tables summarize the key quantitative data from comparative studies.
| Inhibitor | Chemical Scaffold | Molecular Weight ( g/mol ) |
| This compound | Aminoalkyl phenol ether | 283.84 |
| MBX2546 | Sulfonamide | Not specified in abstracts |
Table 1. General Characteristics of this compound and MBX2546.
| Parameter | This compound | MBX2546 | Reference |
| IC50 (H1N1 strains) | 0.29 - 0.53 µM | 0.3 - 5.8 µM | [1] |
| IC90 (HIV/HA(H5) pseudotype) | 8.6 µM | 5.7 µM | [13] |
| 50% Cytotoxicity Concentration (CC50) | >100 µM | >100 µM | [1][2][3] |
| Selectivity Index (SI) | >20 to 200 | >20 to 200 | [1][2][3] |
| Synergy with Oseltamivir (B103847) (95% confidence) | 36 µM² % | 331 µM² % | [1][2] |
Table 2. In Vitro Antiviral Activity and Cytotoxicity.
Experimental Protocols
The characterization and comparison of this compound and MBX2546 involved a series of key experiments to determine their antiviral activity, mechanism of action, and binding characteristics.
1. Pseudovirus-Based High-Throughput Screening: Initial identification of the compounds was performed using a high-throughput screen with a pseudotyped virus system (e.g., HIV core with influenza HA on the surface).[1][2][3][4][5] This allowed for the safe and rapid screening of a large chemical library for inhibitors of HA-mediated entry.
2. Multicycle Cytopathic Effect (CPE) Reduction Assay: This assay is a standard method to quantify the antiviral activity of compounds against live influenza virus.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are typically used as they are highly susceptible to influenza virus infection.
-
Procedure:
-
MDCK cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound or MBX2546) are added to the cells.
-
The cells are then infected with a known titer of influenza virus.
-
After a set incubation period (e.g., 72 hours), the cytopathic effect (virus-induced cell death) is visually assessed or quantified using a cell viability assay (e.g., MTS assay).
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that inhibits viral CPE by 50%.[14]
-
3. HA-Mediated Hemolysis Inhibition Assay: This assay assesses the ability of the compounds to inhibit the low-pH-induced fusion activity of HA.
-
Principle: At low pH, HA on the surface of intact virions can cause the lysis (hemolysis) of chicken red blood cells (cRBCs). Inhibitors of HA-mediated fusion will prevent this hemolysis.
-
Procedure:
-
Influenza virus is pre-incubated with varying concentrations of the inhibitor.
-
Chicken red blood cells are added to the virus-inhibitor mixture.
-
The mixture is acidified to a low pH (e.g., pH 5.0) to trigger HA-mediated fusion and hemolysis.
-
The extent of hemolysis is quantified by measuring the release of hemoglobin spectrophotometrically.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques were employed to confirm the binding of the inhibitors to the HA protein and to characterize their binding sites.
-
WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy): This experiment is used to detect the binding of small molecules to a large protein. A positive signal indicates that the compound binds to the HA protein.[1]
-
Saturation Transfer Difference (STD) NMR: This technique helps to identify the specific protons of the small molecule that are in close proximity to the protein surface, thereby mapping the binding epitope.[1]
5. Competition Assays with Monoclonal Antibodies: To further define the binding region, competition assays were performed using a monoclonal antibody (MAb), C179, which is known to bind to a conserved epitope in the HA stem region.[1][2][3] Inhibition of MAb C179 binding by the compounds provides evidence that they bind in or near the C179 epitope.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound and MBX2546 is directed at the influenza virus hemagglutinin protein, disrupting a critical step in the viral entry process. The following diagrams illustrate the targeted pathway and the general experimental workflow for evaluating these inhibitors.
Figure 1. Inhibition of HA-Mediated Viral Entry.
Figure 2. Experimental Workflow for HA Inhibitor Evaluation.
Conclusion
This compound and MBX2546 represent two distinct and promising classes of small molecule inhibitors that effectively target the hemagglutinin-mediated entry of influenza A virus. Both compounds demonstrate potent and broad-spectrum activity with favorable selectivity indices. While this compound and MBX2546 bind to different, non-overlapping sites on the HA stem, they share a common mechanism of inhibiting the crucial pH-dependent conformational change required for viral fusion. The significant synergy observed between MBX2546 and oseltamivir highlights the potential for combination therapies to enhance antiviral efficacy and combat drug resistance. Further pre-clinical and clinical development of these and structurally related compounds is warranted to assess their full therapeutic potential in the management of influenza infections.
References
- 1. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor MBX2546 - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 7. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor MBX2546 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor MBX2546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 14. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effect of MBX2329 and Oseltamivir against H1N1 Influenza Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antiviral activity of MBX2329 and oseltamivir (B103847) against the H1N1 influenza virus. The combination of these two antiviral agents, each with a distinct mechanism of action, presents a promising strategy to enhance therapeutic efficacy and combat potential drug resistance. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
The combination of this compound, a potent influenza virus entry inhibitor, and oseltamivir, a neuraminidase inhibitor, demonstrates a significant synergistic effect in inhibiting H1N1 virus replication in vitro. Studies have shown that this combination results in a greater antiviral effect than the sum of the individual drugs, suggesting a complementary mechanism of action that targets two critical stages of the viral life cycle. This guide will delve into the quantitative data supporting this synergy, the experimental methods used to determine it, and the distinct signaling pathways targeted by each compound.
Quantitative Data Summary
The synergistic interaction between this compound and oseltamivir has been quantified using the MacSynergy II software, which analyzes the drug combination data based on the Bliss independence model. The results from a key study are summarized below.
| Drug/Combination | Metric | Value | Virus Strain | Reference |
| This compound | IC50 | 0.3 - 5.9 µM | Influenza A (H1N1), including oseltamivir-resistant strains | [1] |
| This compound | CC50 | >100 µM | Madin-Darby Canine Kidney (MDCK) cells | [1] |
| Oseltamivir | IC50 | Varies by strain | Influenza A (H1N1) | [2][3] |
| This compound + Oseltamivir | Synergy Volume | 36 µM²% (at 95% confidence) | Influenza A/California/10/2009 (H1N1) | [1] |
| This compound + Oseltamivir | Synergy Volume | 331 µM²% (at 95% confidence) | Influenza A/California/10/2009 (H1N1) | [1] |
Table 1: In Vitro Efficacy and Synergy of this compound and Oseltamivir against H1N1. IC50 (50% inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of the virus in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of host cells. The synergy volume is a quantitative measure of the degree of drug interaction, with higher values indicating stronger synergy.
Mechanisms of Action
The synergistic effect of this compound and oseltamivir stems from their distinct and complementary mechanisms of action, targeting different essential steps in the influenza virus replication cycle.
-
This compound: Entry Inhibitor this compound is a small molecule that inhibits the function of the influenza virus hemagglutinin (HA) protein.[1] HA is crucial for the initial stages of viral infection, specifically the attachment to and fusion with the host cell membrane. By binding to the HA protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, thus blocking the entry of the viral genome into the host cell cytoplasm.
-
Oseltamivir: Neuraminidase Inhibitor Oseltamivir is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.[2] NA is essential for the release of newly formed progeny virions from the surface of an infected host cell. By cleaving sialic acid residues, NA prevents the aggregation of new virus particles and their attachment to the host cell. Oseltamivir blocks the active site of NA, leading to the clumping of newly synthesized viruses on the cell surface and preventing their spread to other cells.
The combined action of this compound and oseltamivir creates a powerful two-pronged attack on the H1N1 virus, inhibiting both its entry into host cells and the release of new viral particles.
Experimental Protocols
The synergistic effect of this compound and oseltamivir is typically evaluated using an in vitro checkerboard assay. This method allows for the simultaneous testing of various concentrations of both drugs to determine their combined effect on viral replication.
Checkerboard Synergy Assay Protocol
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.
-
Drug Preparation: Serial dilutions of this compound and oseltamivir are prepared. A checkerboard pattern is then created in the 96-well plates, with each well containing a unique combination of concentrations of the two drugs.
-
Virus Infection: The MDCK cell monolayers are infected with the H1N1 influenza virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: The extent of viral replication in each well is quantified. This can be done through various methods, such as:
-
Cytopathic Effect (CPE) Reduction Assay: Visually scoring the percentage of cell death in each well.
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Virus Yield Reduction Assay: Quantifying the amount of infectious virus particles produced in the supernatant of each well.
-
-
Data Analysis: The data from the checkerboard assay is analyzed using specialized software like MacSynergy II. This program calculates the theoretical additive effect of the two drugs based on their individual dose-response curves. The experimental results are then compared to the theoretical additive effect to determine if the interaction is synergistic, additive, or antagonistic. A synergy volume is calculated, with a value significantly greater than zero indicating a synergistic effect.[4]
Conclusion and Future Directions
The synergistic activity observed between this compound and oseltamivir against H1N1 influenza virus highlights the potential of combination therapy as a more effective treatment strategy. By targeting both viral entry and release, this combination can potentially lead to a more rapid reduction in viral load, a lower likelihood of the emergence of drug-resistant strains, and improved clinical outcomes.
Further in vivo studies are warranted to confirm these in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this drug combination in an animal model. Clinical trials in human subjects would be the subsequent step to assess the safety and efficacy of this combination therapy for the treatment of influenza. The development of combination therapies with synergistic or additive effects is a critical area of research in the ongoing effort to combat influenza and other viral diseases.
References
- 1. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of MBX2329 and Arbidol in vitro
An objective analysis of two prominent antiviral compounds, MBX2329 and Arbidol (B144133), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available in vitro data to compare their performance, mechanisms of action, and experimental validation.
Introduction
The continuous threat of viral infections necessitates the development of effective antiviral therapeutics. This guide provides a head-to-head comparison of two antiviral compounds, this compound and Arbidol (also known as Umifenovir), based on available in vitro studies. This compound is a novel small molecule inhibitor targeting the influenza virus hemagglutinin (HA), while Arbidol is a broad-spectrum antiviral agent used in some countries for the treatment of influenza and other respiratory viral infections. This comparison aims to provide a clear, data-driven overview to inform research and development efforts.
Mechanism of Action
Both this compound and Arbidol primarily act by inhibiting viral entry into host cells, specifically by targeting the process of membrane fusion. However, their specificity and molecular interactions differ.
This compound: This compound is a potent and specific inhibitor of influenza A viruses belonging to the Group 1 hemagglutinin (HA) subtypes, which include H1 and H5.[1][2][3] It binds to a conserved epitope in the stem region of the HA trimer.[1][3][4] This binding event stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm.[1][4]
Arbidol: Arbidol exhibits a broader spectrum of antiviral activity against a range of enveloped and non-enveloped viruses.[5][6][7] Its primary mechanism involves the inhibition of membrane fusion between the viral envelope and the host cell membrane (either the plasma membrane or the endosomal membrane).[5][7][8] For influenza virus, Arbidol interacts with hemagglutinin (HA), stabilizing it and preventing the low pH-induced conformational changes required for fusion.[5][8] For other viruses like SARS-CoV-2, it is suggested to interact with the spike (S) protein.[8][9] Beyond fusion inhibition, Arbidol has also been reported to have immunomodulatory effects, including the induction of interferon production.[8]
In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral efficacy of this compound and Arbidol against various viruses as reported in the literature.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | 0.29 - 0.53 | [1][2] |
| Influenza A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant) | MDCK | 0.29 - 0.53 | [1][2] |
| Influenza A/Washington/10/2008 (H1N1) | MDCK | 0.29 - 0.53 | [1][2] |
| Influenza A/California/10/2009 (H1N1, pandemic) | MDCK | 0.29 - 0.53 | [1][2] |
| Highly Pathogenic Avian Influenza (HPAI) A/H5N1 | Not Specified | Potent Inhibition | [4][10] |
| Influenza A/Texas/12/2007 (H3N2) | MDCK | Significantly less active | [1][2] |
| Influenza B/Florida/4/2006 | MDCK | Significantly less active | [1][2] |
Table 2: In Vitro Antiviral Activity of Arbidol
| Virus | Cell Line | IC50 / EC50 | Reference |
| Influenza A virus (FLU-A) | Cell Culture | 2.7 - 13.8 µg/ml | [6] |
| Influenza A and B viruses | Not Specified | EC50: 3 - 9 µg/mL | [5] |
| Respiratory Syncytial Virus (RSV) | Cell Culture | 2.7 - 13.8 µg/ml | [6] |
| Human Rhinovirus type 14 (HRV 14) | Cell Culture | 2.7 - 13.8 µg/ml | [6] |
| Coxsackie virus B3 (CVB3) | Cell Culture | 2.7 - 13.8 µg/ml | [6] |
| Coxsackie virus B5 (CVB5) | Not Specified | IC50: 2.66 - 6.62 µg/ml | [11] |
| Chikungunya virus (CHIKV) | Vero / MRC-5 | IC50: <10 µg/ml | [12] |
| SARS-CoV-2 | Vero E6 | EC50: 4.11 µM | [13] |
| Adenovirus type 7 (AdV-7) | Cell Culture | Selectively active post-infection | [6] |
Cytotoxicity
The cytotoxicity of antiviral compounds is a critical parameter for determining their therapeutic index.
Table 3: In Vitro Cytotoxicity of this compound and Arbidol
| Compound | Cell Line | CC50 | Reference |
| This compound | MDCK | >100 µM | [2][3] |
| Arbidol | Vero E6 | 31.79 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.
-
Virus Infection: The following day, wash the cell monolayer and infect with a known titer of virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound (this compound or Arbidol).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a crystal violet solution to visualize and count the plaques.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Comparative mechanism of viral entry inhibition by this compound and Arbidol.
Experimental Workflow
Caption: General workflow for in vitro antiviral assays.
Comparative Summary
This compound emerges as a highly potent and specific inhibitor of influenza A Group 1 HA viruses, with low micromolar to nanomolar efficacy and a favorable cytotoxicity profile. Its narrow spectrum of activity is a key characteristic.
In contrast, Arbidol demonstrates a much broader spectrum of antiviral activity against a variety of RNA and DNA viruses. While its potency against influenza may be less than that of this compound against its specific targets, its ability to inhibit multiple virus families makes it a subject of interest for pan-antiviral strategies. The reported cytotoxicity of Arbidol varies, and its immunomodulatory properties add another layer to its in vivo effects.
For researchers focused on influenza A H1N1 and H5N1 subtypes, this compound represents a promising lead compound for further development. For studies involving a wider range of viruses or for exploring host-targeting and immunomodulatory antiviral strategies, Arbidol remains a relevant compound for investigation. The choice between these two agents will ultimately depend on the specific research question and the viral pathogen of interest.
References
- 1. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 2. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 9. Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiviral activity of Arbidol against Coxsackie virus B5 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antiviral activity of arbidol against Chikungunya virus and characteristics of a selected resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-influenza virus drug, arbidol is an efficient inhibitor of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MBX2329 Binding and Inhibition Across Influenza A Hemagglutinin Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction to MBX2329
This compound is a novel small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein.[1][2][3][4] It functions as a viral entry inhibitor by specifically targeting the HA-mediated fusion process.[1][2][3][5] The mechanism of action involves binding to the stem region of the HA trimer, thereby preventing the conformational changes required for the fusion of the viral and endosomal membranes.[1][3] This action effectively halts the viral life cycle at an early stage.
Comparative Inhibitory Activity of this compound
This compound has demonstrated a clear specificity for influenza A viruses possessing Group 1 HA subtypes.[1][4] Its efficacy is significantly lower against viruses with Group 2 HA subtypes.[1][4] The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various influenza A strains. It is important to note that IC₅₀ values represent the concentration of the inhibitor required to reduce viral activity by 50% in a given assay and are a measure of potency, not a direct measurement of binding affinity.
| Influenza A Strain | HA Subtype (Group) | IC₅₀ (µM) | Reference |
| A/PR/8/34 | H1N1 (Group 1) | 0.29 | [4] |
| A/Florida/21/2008 (H275Y) | H1N1 (Group 1) | 0.47 | [4] |
| A/Washington/10/2008 | H1N1 (Group 1) | 0.53 | [4] |
| A/California/10/2009 | H1N1 (Group 1) | 0.47 | [4] |
| Pseudotype Virus | H5 (Group 1) | 8.6 (IC₉₀) | [2] |
| A/Texas/12/2007 | H3N2 (Group 2) | >100 | [4] |
| Pseudotype Virus | H7 (Group 2) | No inhibition at 100 µM | [1] |
Note: The 50% cytotoxic concentration (CC₅₀) for this compound in Madin-Darby canine kidney (MDCK) cells is greater than 100 µM, indicating a high selectivity index.[1][3]
Experimental Protocols
While specific binding kinetics for this compound are not available, the following is a detailed, representative protocol for determining the binding kinetics of a small molecule to a protein like hemagglutinin using Surface Plasmon Resonance (SPR).
Protocol: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and equilibrium dissociation constant (Kₖ) for the interaction between a small molecule inhibitor and a purified HA protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified, recombinant HA protein of different subtypes
-
This compound or other small molecule inhibitor of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Analyte solutions (serial dilutions of the small molecule inhibitor in running buffer)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip.
-
Activate the sensor surface using a 1:1 mixture of NHS and EDC.
-
Inject the purified HA protein solution over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in the same way but without the HA protein to subtract non-specific binding.
-
-
Binding Measurement:
-
Equilibrate the system by flowing running buffer over the sensor and reference surfaces until a stable baseline is achieved.
-
Inject a series of concentrations of the small molecule inhibitor (analyte) over both flow cells for a defined period to monitor the association phase.
-
Switch back to flowing only the running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface if necessary using a specific regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) from the reference flow cell are subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₖ = kₔ/kₐ).
-
Visualizations
Influenza A Virus Entry and Inhibition by this compound
Caption: Influenza A virus entry pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Kinetics Analysis
Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.
References
- 1. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 5. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Preclinical Efficacy of MBX2329 in Combination Therapy for Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor MBX2329, focusing on its preclinical efficacy, particularly in combination with the neuraminidase inhibitor oseltamivir (B103847), for the treatment of Influenza A virus infections. The content is based on available in vitro data, highlighting the potential for future in vivo studies.
Executive Summary
This compound is a novel small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3] It demonstrates potent antiviral activity against a range of influenza A strains, including those resistant to oseltamivir.[2][4][5] Preclinical in vitro studies have revealed a strong synergistic effect when this compound is combined with oseltamivir, suggesting a promising avenue for combination therapy to enhance antiviral efficacy and combat drug resistance.[2][4] While in vivo efficacy data for this compound in combination therapy is not yet publicly available, the existing in vitro evidence warrants further investigation in animal models.
Mechanism of Action: A Dual-Pronged Attack
This compound functions by inhibiting the HA-mediated membrane fusion step of the viral life cycle.[2][6][7] It binds to a conserved region in the stem of the HA trimer, preventing the conformational changes necessary for the viral and endosomal membranes to fuse.[2][6] This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which block the release of new virus particles from infected cells.[5]
The combination of this compound and oseltamivir therefore targets two different essential stages of the viral life cycle, providing a rationale for their synergistic interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 4. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for MBX2329: A Guide for Laboratory Professionals
For Immediate Implementation: As a potent influenza virus inhibitor, proper handling and disposal of MBX2329 are critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials. All personnel must adhere to these protocols in conjunction with their institution's specific waste management policies.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment should be conducted. Due to its bioactive nature, appropriate PPE is mandatory. This includes, but is not limited to:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Disposable gloves (nitrile or other chemically resistant material)
Waste Segregation: The First Step to Safe Disposal
Proper segregation of waste at the point of generation is paramount. All waste streams contaminated with this compound must be classified and handled separately from general laboratory waste.
Table 1: this compound Waste Classification and Segregation
| Waste Type | Description | Recommended Disposal Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated weighing paper, and other solid materials directly contaminated with the compound. | Labeled, sealed container for chemical waste. |
| Liquid Chemical Waste | Stock solutions, experimental solutions containing this compound, and rinsates from cleaning contaminated glassware. | Labeled, leak-proof container for chemical waste. |
| Contaminated Sharps | Needles, syringes, pipette tips, and broken glass contaminated with this compound. | Puncture-resistant, labeled sharps container. |
| Biohazardous Waste | Cell cultures, viral stocks, and any laboratory materials (e.g., gloves, plasticware) that have come into contact with both this compound and infectious agents like influenza virus. | Labeled biohazard bags or containers. |
Decontamination and Disposal Protocols
The following protocols provide detailed methodologies for the treatment and disposal of different this compound waste streams.
Solid Chemical Waste Disposal
-
Collection: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed container.
-
Storage: Store the container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Liquid Chemical Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other chemical waste streams unless deemed compatible by a qualified professional.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Coordinate with your institution's EHS office for proper disposal, which will likely involve incineration or other specialized chemical waste treatment methods.
Contaminated Sharps Disposal
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Sealing: Once the container is three-quarters full, securely seal the lid.
-
Disposal: The sealed sharps container should be treated as hazardous chemical waste and disposed of through your institution's EHS-approved waste stream.
Biohazardous Waste Disposal
For materials contaminated with both this compound and infectious agents (e.g., influenza virus), a two-step decontamination and disposal process is required.
Step 1: Inactivation/Decontamination
-
Autoclaving: This is the preferred method for inactivating biological agents. Place contaminated materials in an autoclavable biohazard bag and process according to standard operating procedures for infectious waste.
-
Chemical Disinfection: For liquid biohazardous waste, chemical inactivation may be appropriate. Add a suitable disinfectant, such as a fresh 10% bleach solution, to the liquid waste.[1] Ensure a contact time of at least 30 minutes before further handling.
Table 2: Chemical Disinfection Parameters for Liquid Biohazardous Waste
| Disinfectant | Final Concentration | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 10% (v/v) | 30 minutes |
Step 2: Disposal
-
Autoclaved Waste: Once autoclaved and rendered non-infectious, the waste can typically be disposed of as chemical waste, following the procedures outlined for solid or liquid chemical waste depending on its form.
-
Chemically Disinfected Liquid Waste: After inactivation, the resulting chemical solution should be collected and disposed of as liquid chemical waste.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for making disposal decisions when working with this compound.
Caption: Decision workflow for this compound disposal.
By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling MBX2329
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of MBX2329, a potent small molecule inhibitor of the influenza virus. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. A risk assessment should always be conducted to determine if additional protection is required.
| Activity | Minimum PPE Requirements | Enhanced Precautions (Based on Risk Assessment) |
| Compound Weighing and Reconstitution | Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes. | Chemical splash goggles, double gloves, respiratory protection (e.g., N95 respirator) if weighing powder outside of a certified enclosure. |
| Handling Stock Solutions and Dilutions | Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes. | Chemical splash goggles, face shield when handling larger volumes. |
| Cell Culture and In Vitro Assays | Lab coat, safety glasses, nitrile gloves, closed-toe shoes. | Work should be conducted in a biological safety cabinet (BSC) to protect both the user and the experiment from contamination. |
| Spill Cleanup | Lab coat, chemical splash goggles, nitrile gloves (double-gloving recommended), closed-toe shoes. | Respiratory protection may be necessary depending on the size and nature of the spill. |
| Waste Disposal | Lab coat, safety glasses, nitrile gloves, closed-toe shoes. | Heavy-duty gloves may be appropriate when handling waste containers. |
Standard Operating Procedure for Handling this compound
-
Pre-Handling: Before handling this compound, thoroughly review the available safety information and have a clear understanding of the experimental protocol.[1][2] Ensure that all necessary PPE is readily available and in good condition.[3]
-
Weighing: Whenever possible, weigh powdered this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][2] Use appropriate tools to handle the compound and avoid creating dust.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, date, and your initials.[1][4]
-
Solvent Selection: Use the appropriate solvent as indicated by the supplier's datasheet or relevant literature.
-
Procedure: Add the solvent to the powdered compound slowly and carefully. If necessary, use sonication or gentle vortexing to ensure complete dissolution. Perform these tasks in a well-ventilated area.[1]
-
Aseptic Technique: When using this compound in cell-based assays, strictly adhere to aseptic techniques to prevent microbial contamination.
-
Avoid Contamination: Use fresh, sterile pipette tips for each transfer to avoid cross-contamination of stock solutions and experimental samples.[4]
-
Incubation: Properly label all plates, tubes, and flasks containing this compound and place them in the appropriate incubator.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][6]
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered chemical waste.[5] Segregate this waste from regular laboratory trash.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not pour this waste down the drain.[5]
-
Solid Waste: Collect all contaminated solid waste in a designated hazardous waste container.[5]
-
Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[5][7] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill: In the event of a spill, alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the spill area thoroughly with a suitable disinfectant or cleaning agent. Dispose of all cleanup materials as hazardous waste.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pozescaf.com [pozescaf.com]
- 2. greenwgroup.com [greenwgroup.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. needle.tube [needle.tube]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
